
プラジクアンテル D11
説明
科学的研究の応用
Pharmacokinetics
Pharmacokinetic Studies
Research has demonstrated significant inter-individual variability in the pharmacokinetics of Praziquantel and its enantiomers. A study identified optimal sampling time points for monitoring drug exposure, indicating that plasma concentrations measured at 4 hours post-administration correlate strongly with total drug exposure (AUC 8) for both total praziquantel and its active enantiomer, R-praziquantel . The findings suggest that pharmacogenetic factors may influence these variabilities, necessitating further studies to understand their impact on treatment outcomes.
Table 1: Pharmacokinetic Parameters of Praziquantel D11
Parameter | Value |
---|---|
C_max (ng/mL) | 1254.4 |
AUC 8 (ng h/mL) | 1254.4 |
Optimal Sampling Time (h) | 4 |
Enantiomer Activity | R-praziquantel active |
Treatment Efficacy
Efficacy Against Schistosomiasis
Praziquantel remains the cornerstone for treating schistosomiasis. A systematic review indicated a pooled cure rate of 89.2% for Schistosoma mansoni and 93.6% for Schistosoma haematobium with a standard dose of 40 mg/kg . The efficacy is further supported by studies showing high egg reduction rates post-treatment, highlighting the drug's effectiveness in diverse populations.
Case Study: Efficacy in School Children
In a study conducted in Nigeria, treatment with Praziquantel at a dosage of 40 mg/kg resulted in an 85.3% cure rate after eight weeks among school children infected with urinary schistosomiasis . This underscores the drug's reliability in pediatric populations.
Safety Assessments
Adverse Drug Reactions
While generally safe, Praziquantel has been associated with adverse effects. A case series from Eritrea reported visual abnormalities linked to the drug, raising concerns about dosing inaccuracies during mass drug administration campaigns . The study documented 61 cases of blurred vision following treatment, suggesting that careful monitoring and dosage adjustments are critical in vulnerable populations.
Table 2: Reported Adverse Effects of Praziquantel
Adverse Effect | Frequency (%) |
---|---|
Abdominal Pain | Common |
Vomiting | Common |
Blurred Vision | Notable (2.4%) |
Headache | Common |
Immunological Effects
Immunological Response Studies
Research has also explored the immunological effects of Praziquantel against schistosomiasis. A study indicated that higher doses could enhance immune responses against schistosomula, leading to significant reductions in worm burden . This suggests that optimizing dosing regimens could improve treatment outcomes by leveraging the immune system's capabilities.
作用機序
プラジクアンテル-d11の作用機序は、プラジクアンテルと同様です。 これは、寄生虫のカルシウム恒常性の破壊に関与し、筋肉の収縮と麻痺を引き起こします . 主要な分子標的は電位依存性カルシウムチャネルであり、これは寄生虫におけるカルシウムバランスの維持に不可欠です . プラジクアンテル-d11はこれらのチャネルに結合することで、カルシウムイオンの流入を引き起こし、寄生虫の麻痺と最終的な死をもたらします .
類似の化合物との比較
類似の化合物
プラジクアンテル: 臨床環境で広く使用されているプラジクアンテルの非重水素化形態。
オキサミニキン: 住血吸虫症の治療に使用される別の抗寄生虫薬。
メトリフォネート: 抗寄生虫薬として使用される有機リン化合物.
プラジクアンテル-d11の独自性
プラジクアンテル-d11は、重水素標識のため、科学研究に明確な利点をもたらします。 重水素の存在により、代謝研究における化合物のより正確な追跡が可能になり、分子の安定性が向上します . これにより、プラジクアンテル-d11は薬物動態および薬力学研究における貴重なツールとなり、非標識化合物では不可能な洞察を提供します .
生化学分析
Biochemical Properties
Praziquantel D11, like its parent compound Praziquantel, is believed to interact with various enzymes and proteins. The preponderance of scientific evidence suggests that Praziquantel works by dysregulating calcium homeostasis in the worm . It is hypothesized that Praziquantel disrupts an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .
Cellular Effects
Praziquantel D11 is expected to have similar cellular effects as Praziquantel. In vitro studies on trematodes and cestodes have shown that Praziquantel induces a rapid contraction of schistosomes by a specific effect on the permeability of the cell membrane . The drug further causes vacuolization and disintegration of the schistosome tegument .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The drug is thought to work, in part, by disrupting an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .
Temporal Effects in Laboratory Settings
Studies on Praziquantel have shown that drug-induced damage to the tegument, exposure of surface antigens, and attachment of host antibody occurred rapidly, within 1 hour, following Praziquantel treatment .
Dosage Effects in Animal Models
Studies on Praziquantel have shown that the threshold concentration to which the parasite must be exposed in order to be eliminated is around 1 μM, and the period of exposure required is about 6 hours .
Metabolic Pathways
Praziquantel is known to undergo an enantioselective first-pass metabolism through the cytochrome CYP450 3A4 isoform and is mainly transformed into the monohydroxylated metabolite R-trans-4-OH-PZQ .
準備方法
合成経路と反応条件
プラジクアンテル-d11の合成には、プラジクアンテル分子への重水素の組み込みが含まれます。 一般的な方法の1つは、水素-重水素交換反応であり、プラジクアンテル分子中の水素原子が重水素原子に置き換えられます . このプロセスには、通常、重水素化溶媒と触媒を使用し、制御された条件下で行うことで、重水素を選択的に組み込むことができます。
工業生産方法
プラジクアンテル-d11の工業生産は、同様の原理に従いますが、より大規模に行われます。 このプロセスには、連続フロー化学を使用して反応条件を最適化し、収率を向上させることが含まれます . この方法により、反応パラメータを正確に制御でき、高純度で効率的なプラジクアンテル-d11の生産を実現できます .
化学反応の分析
反応の種類
プラジクアンテル-d11は、次のようなさまざまな化学反応を起こします。
還元: 水素の付加または酸素の除去が含まれます。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、プラジクアンテル-d11の酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、還元は薬物動態特性が変化した重水素化類似体の生成につながる可能性があります .
科学研究への応用
プラジクアンテル-d11は、さまざまな用途における科学研究で広く使用されています。
化学: 化学反応と経路を追跡するために、同位体標識を含む研究で使用されます。
生物学: 生物学的システムにおけるプラジクアンテルの生体変換を理解するための代謝研究で使用されます。
医学: プラジクアンテルの吸収、分布、代謝、排泄を調べるための薬物動態研究で使用されます。
類似化合物との比較
Similar Compounds
Praziquantel: The non-deuterated form of Praziquantel, used widely in clinical settings.
Oxamniquine: Another anthelmintic drug used to treat schistosomiasis.
Metrifonate: An organophosphate compound used as an anthelmintic.
Uniqueness of Praziquantel-d11
Praziquantel-d11 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking of the compound in metabolic studies and enhances the stability of the molecule . This makes Praziquantel-d11 a valuable tool in pharmacokinetic and pharmacodynamic research, offering insights that are not possible with non-labeled compounds .
生物活性
Praziquantel D11, a deuterated analog of praziquantel (PZQ), is primarily recognized for its anthelmintic properties, particularly in treating parasitic infections such as schistosomiasis. This article delves into the biological activity of Praziquantel D11, exploring its pharmacological mechanisms, efficacy, and implications in clinical settings.
Overview of Praziquantel D11
Chemical Properties:
- Molecular Formula: C₁₉H₁₃D₁₁N₂O₂
- Molecular Weight: Approximately 323.48 g/mol
Praziquantel D11 is designed to enhance stability and improve pharmacokinetic studies by incorporating deuterium, which serves as an internal standard in quantification assays.
The biological activity of Praziquantel D11 is closely related to that of its parent compound, praziquantel. The proposed mechanisms include:
- Calcium Channel Modulation: Praziquantel is believed to target the β subunits of voltage-gated calcium channels in schistosomes, leading to increased calcium influx and subsequent muscle contraction and paralysis of the parasites .
- Tegumental Damage: The drug induces extensive vesiculation and rupture of the tegument (outer layer) of schistosomes, facilitating immune response and clearance by the host .
- Metabolic Disruption: It inhibits glucose uptake and reduces glycogen levels in parasites, impairing their energy metabolism .
Case Studies and Meta-Analyses
-
Efficacy Against Schistosomiasis:
- A systematic review indicated that a single dose of 40 mg/kg praziquantel yields a cure rate (CR) of approximately 89.8% for schistosomiasis, with egg reduction rates (ERR) reaching up to 95% .
- In Ethiopia, studies demonstrated a CR of 93.6% for S. haematobium and 89.2% for S. mansoni infected individuals following treatment with praziquantel .
- Pharmacogenetic Variations:
Comparative Efficacy Table
Study Location | Pathogen | Dosage (mg/kg) | Cure Rate (%) | Egg Reduction Rate (%) |
---|---|---|---|---|
Ethiopia | S. mansoni | 40 | 89.2 | 90.2 |
Ethiopia | S. haematobium | 40 | 93.6 | 85 |
Southeast Asia | Opisthorchis | 25 | Not specified | Not specified |
Adverse Effects
Common adverse effects reported following praziquantel administration include:
Monitoring for these effects is crucial, especially in mass drug administration (MDA) campaigns targeting schoolchildren and vulnerable populations .
特性
IUPAC Name |
2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJFNAIGNNGKK-DHCOBZMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677345 | |
Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246343-36-1 | |
Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。